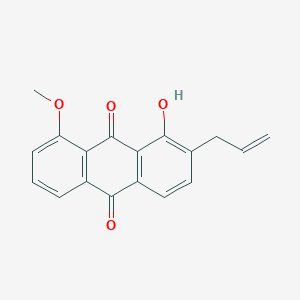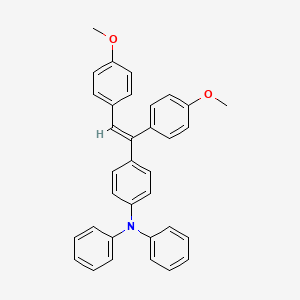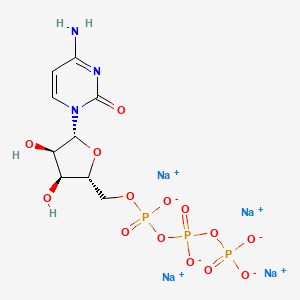
Cytidine 5'-triphosphate tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cytidine 5’-triphosphate tetrasodium salt is a nucleoside triphosphate that plays a crucial role in various biochemical processes. It is a derivative of cytidine, a nucleoside molecule that consists of cytosine attached to a ribose sugar. This compound is essential in the synthesis of RNA and is involved in the metabolism of cells. It is commonly used in biochemical research and has applications in medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cytidine 5’-triphosphate tetrasodium salt typically involves the phosphorylation of cytidine. The process begins with the conversion of cytidine to cytidine monophosphate, followed by further phosphorylation to cytidine diphosphate and finally to cytidine triphosphate. The reaction conditions often require the presence of specific enzymes and co-factors to facilitate the phosphorylation process .
Industrial Production Methods
Industrial production of Cytidine 5’-triphosphate tetrasodium salt involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain the stability and activity of the enzymes involved. The final product is purified through various chromatographic techniques to achieve the desired quality .
化学反応の分析
Types of Reactions
Cytidine 5’-triphosphate tetrasodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a substrate for various kinases, leading to the formation of phosphorylated derivatives.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate and inorganic phosphate.
Condensation: It participates in condensation reactions to form nucleic acids.
Common Reagents and Conditions
Common reagents used in reactions involving Cytidine 5’-triphosphate tetrasodium salt include ATP, GTP, and specific enzymes such as RNA polymerases and kinases. The reactions typically occur under physiological conditions, with optimal pH and temperature to ensure enzyme activity .
Major Products Formed
The major products formed from reactions involving Cytidine 5’-triphosphate tetrasodium salt include RNA, cytidine diphosphate, and various phosphorylated intermediates. These products are essential for cellular functions and biochemical pathways .
科学的研究の応用
Cytidine 5’-triphosphate tetrasodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a vital role in the synthesis of RNA and DNA, making it essential for genetic studies and molecular biology research.
Medicine: It is used in the development of antiviral drugs and other therapeutic agents
Industry: It is used in the production of various biochemical reagents and as a component in diagnostic kits
作用機序
Cytidine 5’-triphosphate tetrasodium salt exerts its effects by acting as a substrate for various enzymes involved in nucleotide metabolism. It is incorporated into RNA by RNA polymerases during transcription. It also participates in the synthesis of phosphatidylcholine, a key component of cell membranes. The compound interacts with specific molecular targets, including kinases and transferases, to regulate various biochemical pathways .
類似化合物との比較
Similar Compounds
Adenosine 5’-triphosphate (ATP): Similar in structure and function, ATP is another nucleoside triphosphate involved in energy transfer and metabolism.
Guanosine 5’-triphosphate (GTP): GTP is involved in protein synthesis and signal transduction.
Uridine 5’-triphosphate (UTP): UTP plays a role in carbohydrate metabolism and the synthesis of glycogen.
Uniqueness
Cytidine 5’-triphosphate tetrasodium salt is unique due to its specific role in RNA synthesis and its involvement in the regulation of phosphatidylcholine synthesis. Unlike ATP and GTP, which are primarily involved in energy transfer and signal transduction, Cytidine 5’-triphosphate tetrasodium salt has a more specialized function in nucleotide metabolism and membrane synthesis .
特性
分子式 |
C9H12N3Na4O14P3 |
|---|---|
分子量 |
571.08 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H16N3O14P3.4Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;;/q;4*+1/p-4/t4-,6-,7-,8-;;;;/m1..../s1 |
InChIキー |
ADFZKEPUVVAOFV-ODQFIEKDSA-J |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


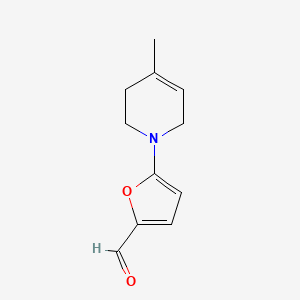


![1-[4-(Dimethylamino)anilino]anthracene-9,10-dione](/img/structure/B13146841.png)
![3-Chloro-4-(diphenylamino)indeno[1,2-b]pyran-2(5H)-one](/img/structure/B13146854.png)
![2-(3,3-Dimethyl-1-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13146868.png)
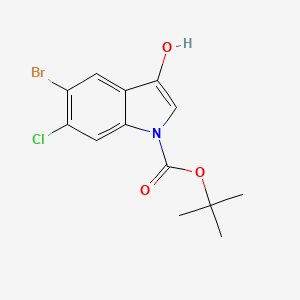
![2-Chloropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13146888.png)
![6-Fluorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B13146893.png)


![4-[(Cyclopropylamino)methyl]thiophene-2-carbonitrile](/img/structure/B13146900.png)
